Nonylthioacetic acid

Description

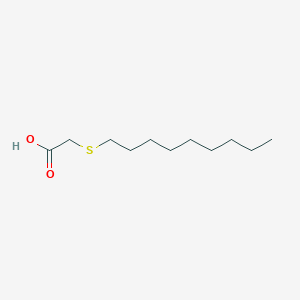

Structure

3D Structure

Properties

CAS No. |

41167-78-6 |

|---|---|

Molecular Formula |

C11H22O2S |

Molecular Weight |

218.36 g/mol |

IUPAC Name |

2-nonylsulfanylacetic acid |

InChI |

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13) |

InChI Key |

QEQRXSPASCWCFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCSCC(=O)O |

Canonical SMILES |

CCCCCCCCCSCC(=O)O |

Synonyms |

nonylthioacetic acid |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Nonylthioacetic Acid

Oxidative Transformations and Sulfone Formation Research

The sulfur atom in nonylthioacetic acid is susceptible to oxidation, a common reaction for thioethers. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.

Thioethers are generally oxidized to sulfoxides and then to sulfones. wikipedia.org The oxidation of thioethers to sulfones can be achieved using various oxidizing agents. google.com For instance, hydrogen peroxide in the presence of an acid catalyst like acetic acid and Amberlyst 15 has been shown to be an effective system for the complete oxidation of organic sulfides to their sulfones. researchgate.net The reaction first converts the sulfide (B99878) to a sulfoxide, and further oxidation yields the sulfone. wikipedia.orgresearchgate.net Factors such as temperature, the concentration of the oxidizing agent (e.g., H₂O₂), and the amount of catalyst can influence the rate of sulfone formation. researchgate.net Other reagents, such as m-perchlorobenzoic acid, are also known to oxidize sulfides to sulfones. google.com

However, metabolic studies on similar sulfur-containing fatty acids indicate that the in-vivo oxidation pathway may differ. Research on the metabolism of this compound has shown that its main metabolite is carboxyethylsulfoxyacetic acid, which is a sulfoxide derivative. researchgate.net Notably, in these particular metabolic studies, sulfones were not detected as metabolites. researchgate.net This suggests that in biological systems, the oxidation may be more controlled or limited, favoring the formation of the sulfoxide over the sulfone. This contrasts with the more aggressive chemical oxidation methods that can readily produce sulfones. google.comresearchgate.net

| Reactant | Oxidizing System | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| General Thioether (Sulfide) | Hydrogen Peroxide (H₂O₂), Acetic Acid, Catalyst | Sulfoxide | Sulfone | researchgate.net |

| General Thioether (Sulfide) | m-Perchlorobenzoic acid | Sulfoxide | Sulfone | google.com |

| This compound (in vivo) | Metabolic Enzymes | Carboxyethylsulfoxyacetic acid (a sulfoxide) | Sulfone not detected | researchgate.net |

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound is a key site for synthesizing derivatives through esterification and amidation reactions. These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester. libretexts.orglibretexts.org This process is typically reversible and is often catalyzed by a strong mineral acid, such as sulfuric acid, to increase the reaction rate. cornell.edutestbook.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. testbook.com Water is eliminated as a byproduct, and the removal of water can drive the equilibrium towards the formation of the ester. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. The direct reaction between a carboxylic acid and an amine is often difficult due to a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.ukdiva-portal.org To overcome this, the carboxylic acid is usually converted into a more reactive "activated" form, such as an acyl chloride or an anhydride (B1165640). fishersci.co.uk The acyl chloride can be prepared by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk This activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. fishersci.co.uklibretexts.org Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of a carboxylic acid and an amine by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|---|

| Esterification | This compound + Alcohol | Mineral Acid (e.g., H₂SO₄) | Nonylthioacetate Ester | libretexts.orgtestbook.com |

| Amidation | This compound + Amine | Coupling Agents (e.g., DCC, EDC) | Nonylthioacetamide Derivative | fishersci.co.uk |

| Nonylthioacetyl Chloride + Amine | Base (e.g., Pyridine) | fishersci.co.uklibretexts.org |

Cleavage and Degradation Pathways in Model Systems

The degradation of this compound involves the breakdown of its carbon chain. Thia-substituted fatty acids, which cannot be catabolized via the typical β-oxidation pathway due to the presence of the sulfur atom, are often metabolized through alternative routes like sulfur- and ω-oxidation. researchgate.net This process leads to the formation of smaller dicarboxylic acids that can be excreted. researchgate.net

Studies involving radiolabeled this compound have provided insight into its metabolic stability. When [1-¹⁴C]this compound was administered, less than 3% of the radioactivity was recovered as CO₂, indicating that the molecule is not extensively broken down into small fragments through pathways like β-oxidation. researchgate.net The primary degradation product identified in urine was carboxyethylsulfoxypropionic acid, resulting from ω-oxidation (oxidation at the end of the alkyl chain) and subsequent chain shortening. researchgate.netresearchgate.net This suggests a degradation pathway that initiates at the nonyl chain's terminus, far from the thioacetic acid moiety. The cleavage of the molecule appears to follow initial oxidation steps. researchgate.net In analogous systems, the degradation of similar compounds proceeds via reduction of an aromatic ring system to initiate ring cleavage, followed by breakdown through saturated intermediates rather than aromatic ones. nih.gov

Investigating Reaction Kinetics and Mechanisms

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of the chemical transformations of this compound. The rates of its reactions are influenced by several factors, including reactant concentrations, temperature, and the presence of catalysts. libretexts.org

Oxidation Kinetics: The oxidation of sulfides is generally a second-order reaction, with the rate being dependent on the concentrations of both the sulfide and the oxidizing agent. nih.gov For the oxidation of this compound, increasing the concentration of the oxidant (e.g., hydrogen peroxide) or the temperature would be expected to increase the reaction rate. researchgate.net The mechanism involves an electrophilic attack by the oxidant on the electron-rich sulfur atom. nih.gov

Esterification Kinetics: The kinetics of acid-catalyzed esterification are well-studied. The reaction is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst. researchgate.net The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. testbook.com Therefore, the rate of esterification of this compound can be accelerated by increasing the concentration of the alcohol or the strength and concentration of the acid catalyst. researchgate.net

Sophisticated Analytical Characterization of Nonylthioacetic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate nonylthioacetic acid and its metabolites from complex biological and environmental matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.comwikipedia.org While this compound itself is not sufficiently volatile for direct GC-MS analysis, chemical derivatization can be employed to convert it into a more volatile form. alwsci.comrestek.com This process typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. alwsci.comnih.gov

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. thermofisher.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. wikipedia.orgthermofisher.com GC-MS is widely used in various fields, including food and beverage analysis, environmental monitoring, and drug detection. wikipedia.org

Key aspects of GC-MS analysis include:

Derivatization: A necessary step to increase the volatility of this compound. alwsci.comrestek.com

Separation: Achieved on a capillary column based on analyte volatility. thermofisher.com

Detection: Mass spectrometry provides sensitive and specific detection of the derivatized analyte. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound and its metabolites in complex biological matrices like plasma, urine, or tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing non-volatile and polar compounds directly from complex mixtures. wikipedia.org

LC-MS/MS offers several advantages for this type of analysis:

Direct Analysis: It often eliminates the need for derivatization, allowing for the direct analysis of the parent compound and its metabolites. mdpi.com

High Sensitivity and Specificity: The use of tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, minimizing interference from matrix components. nih.govchromatographyonline.com

Versatility: It can be applied to a wide range of metabolites with varying polarities and molecular weights. wikipedia.org

The process involves separating the analytes on an LC column, followed by ionization (commonly with electrospray ionization - ESI) and detection by the mass spectrometer. wikipedia.org The use of MS/MS, particularly in selected reaction monitoring (SRM) mode, allows for the highly selective and sensitive quantification of target analytes by monitoring specific precursor-to-product ion transitions. nih.gov

The success of an LC-MS/MS analysis hinges on the careful optimization of both the mobile phase and the stationary phase to achieve efficient separation of the analytes from the matrix. nih.gov

Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent, aqueous component, and additives, significantly impacts the retention and elution of this compound and its metabolites. lcms.cz Key parameters to optimize include:

Solvent Composition: A gradient elution, where the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) is increased over time, is typically used to separate compounds with a range of polarities. shimadzu.comupf.edu

pH and Buffers: The pH of the mobile phase affects the ionization state of acidic compounds like this compound. lcms.cz Using volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) helps to control the pH and improve peak shape without contaminating the mass spectrometer. shimadzu.comhplc.eu Formic acid is a common additive for low pH separations. hplc.eu

Additives: Mobile phase modifiers can enhance ionization efficiency. nih.gov For instance, in reversed-phase chromatography of organic acids, a mobile phase with 0.1% formic acid has been shown to be effective. nih.gov

Stationary Phase Selection: The choice of the stationary phase (the material inside the LC column) is crucial for achieving the desired separation. For a thioacetic acid derivative, a reversed-phase column, such as a C18, is a common starting point. lcms.czjapsonline.com These columns have a nonpolar stationary phase and are used with polar mobile phases. lcms.cz The selection of the stationary phase depends on the specific physicochemical properties of the analytes and the complexity of the sample matrix. nih.gov Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity for separating acidic compounds. lcms.cz

Table 1: Mobile Phase Optimization Parameters for LC-MS Analysis

| Parameter | Considerations | Typical Choices |

|---|---|---|

| Organic Solvent | Elution strength and viscosity | Acetonitrile, Methanol shimadzu.com |

| Aqueous Phase | Polarity and buffer compatibility | Water shimadzu.com |

| pH Modifier | Analyte ionization and peak shape | Formic acid, Acetic acid shimadzu.comhplc.eu |

| Buffer | pH control and MS compatibility | Ammonium formate, Ammonium acetate shimadzu.com |

Targeted quantitative profiling using LC-MS/MS is a powerful approach for accurately measuring the concentrations of this compound and its specific metabolites. nih.gov This methodology relies on the high selectivity and sensitivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govjapsonline.com

The development of a targeted quantitative method involves several key steps:

Selection of Precursor and Product Ions: For each analyte, a specific precursor ion (typically the molecular ion [M-H]⁻ for an acid in negative ion mode) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This highly specific transition provides excellent selectivity. nih.gov

Optimization of MS Parameters: Instrument parameters such as collision energy, nebulizer gas flow, and source temperature are optimized for each analyte to maximize signal intensity. chromatographyonline.com

Method Validation: The method is rigorously validated to ensure its accuracy, precision, linearity, and sensitivity. japsonline.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ). japsonline.com The use of stable isotope-labeled internal standards is a well-recognized technique to correct for matrix effects and improve the accuracy of quantification. chromatographyonline.com

Recent advances in high-resolution mass spectrometry (HRMS) also enable targeted quantification with high mass accuracy, further enhancing confidence in analyte identification. thermofisher.com Targeted metabolomics methods have been developed to quantify hundreds of metabolites in a single analysis. mdpi.commdpi.com

Optimization of Mobile Phase and Stationary Phase Parameters

Spectroscopic Approaches in Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.netphcogj.com It is a primary method for the structural elucidation and confirmation of newly identified compounds, including metabolites of this compound. nih.gov

¹H and ¹³C NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. youtube.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.compreprints.org

¹³C NMR (Carbon NMR): Provides information about the different types of carbon atoms in a molecule. hmdb.ca The chemical shift of each carbon signal is characteristic of its functional group and bonding. mdpi.com

2D NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments are often necessary to fully assign the structure. These include:

COSY (Correlation Spectroscopy): Shows correlations between coupled protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton. mdpi.comipb.pt

By analyzing the combination of 1D and 2D NMR spectra, the precise connectivity of atoms within the this compound molecule and its metabolites can be determined, providing definitive structural confirmation. preprints.org The use of different deuterated solvents can also help to resolve overlapping signals in the spectra. preprints.orgpitt.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium formate |

| Ammonium acetate |

| Acetic acid |

| Water |

| 7-methylguanine |

| Glucuronic acid |

| Methamidophos |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. megalecture.com It operates on the principle that bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. megalecture.com This results in an IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), effectively providing a "molecular fingerprint." megalecture.com

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the carboxylic acid (-COOH), the thioether (-S-), and the long alkyl chain (C-H bonds). The analysis of thioacetic acids and related compounds reveals specific absorption bands that are indicative of these structures. rsc.org The carboxylic acid group is particularly notable, presenting a very broad O–H stretching vibration due to strong hydrogen bonding, typically observed in the 2500–3300 cm⁻¹ range. megalecture.cominstanano.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band usually found around 1700–1725 cm⁻¹. vscht.cz

The presence of the sulfur atom influences the molecule's spectral properties. The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum, which can make it difficult to assign definitively. thescipub.com However, its presence, along with the other characteristic peaks, contributes to the unique spectrum of the entire molecule. The various C-H bonds in the nonyl group produce stretching and bending vibrations. C-H stretching in alkanes is typically observed just below 3000 cm⁻¹ (2840–3000 cm⁻¹). instanano.comlibretexts.org

Key research findings on related thio-compounds indicate that the carbonyl (C=O) stretching force constant in thioacids is very similar to that in ketones, while the C(O)-S bond shows no significant double-bond character. nih.gov The precise position of these bands can be used to confirm the molecular structure and purity of this compound. rsc.org

Below is an interactive table summarizing the characteristic IR absorption bands for the functional groups in this compound.

Interactive Table: Characteristic IR Absorptions for this compound Users can sort the data by clicking on the column headers.

| Functional Group | Bond | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H | Stretch, H-bonded | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O | Stretch | 1700–1725 | Strong |

| Alkyl | C–H | Stretch | 2840–3000 | Medium |

| Alkyl | C–H | Bend/Scissor | 1450–1470 | Medium |

| Thioether | C–S | Stretch | 600–700 | Weak to Medium |

Radioisotopic Tracing in Metabolic and Environmental Studies

Radioisotopic tracing is a highly sensitive technique used to follow the metabolic fate of a compound within a biological system or its pathway in the environment. bitesizebio.comnih.gov This method involves labeling the molecule of interest, such as this compound, with a radioactive isotope like Carbon-14 (¹⁴C) or Hydrogen-3 (³H). bitesizebio.com The labeled compound is chemically identical to its non-radioactive counterpart and thus follows the same metabolic or environmental pathways. bitesizebio.com Its journey and transformation can be tracked by detecting the radiation emitted by the isotope. ansto.gov.au

In metabolic studies, animals are administered the radiolabeled compound, and samples such as urine, feces, tissues, and expired air are collected over time. researchgate.net Analysis of these samples reveals the extent of absorption, distribution, metabolism, and excretion of the compound and its metabolites.

Research on the metabolism of long-chain alkylthioacetic acids, specifically including [1-¹⁴C]this compound, has provided detailed insights into their biological transformation. researchgate.netresearchgate.net In vivo studies in rats demonstrated that after administration, a significant portion of the radioactivity from [1-¹⁴C]this compound is excreted in the urine. researchgate.netresearchgate.net A very small amount, approximately 3%, was recovered as ¹⁴CO₂ in respiratory gases, indicating that the thioacetic acid moiety is not extensively degraded via pathways that yield carbon dioxide. researchgate.net

The primary metabolic pathway for these compounds involves an initial oxidation at the omega (ω) position of the alkyl chain, followed by a series of beta (β)-oxidation cycles. researchgate.net This process shortens the alkyl chain, leading to the formation of shorter-chain sulfoxydicarboxylic acids, which are the main metabolites identified in urine. researchgate.netresearchgate.net For instance, a major metabolite of the related dodecylthioacetic acid was identified as carboxypropylsulfoxy acetic acid. researchgate.net These findings demonstrate that the sulfur atom effectively blocks complete β-oxidation from the carboxyl end, redirecting metabolism toward ω-oxidation. researchgate.net

Advanced Method Validation Strategies in Analytical Chemistry

The quantification of this compound and its metabolites in complex matrices, such as biological fluids or environmental samples, requires analytical methods that are not only sensitive and specific but also rigorously validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Advanced validation strategies often adopt a "fit-for-purpose" approach, where the extent of validation is determined by the intended use of the data. researchgate.netnih.gov

The fit-for-purpose concept involves different stages of validation, from exploratory to advanced, with increasing rigor at each step. nih.govbioanalysisforum.jp For early-stage research, an exploratory validation might be sufficient. However, for studies intended to support regulatory submissions, a full, advanced validation according to guidelines like those from the International Council for Harmonisation (ICH) is necessary. europa.eulabmanager.com

A comprehensive validation protocol for a chromatographic method, such as LC-MS (Liquid Chromatography-Mass Spectrometry), used to analyze this compound would assess several key parameters. nih.govannualreviews.org

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as endogenous compounds or other metabolites. europa.eu

Calibration Curve and Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. confex.com Linearity is typically evaluated by analyzing samples with known concentrations and is often confirmed with a correlation coefficient (R²) of ≥ 0.99. labmanager.comconfex.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. europa.eu They are usually assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. confex.com

Matrix Effect: The alteration of the analytical signal caused by co-eluting substances from the sample matrix. This is a critical parameter in LC-MS analysis. preprints.org

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). europa.eu

The table below outlines typical acceptance criteria for these parameters in a fully validated bioanalytical method.

Interactive Table: Typical Acceptance Criteria for Advanced Method Validation Users can sort the data by clicking on the column headers.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response to concentration. labmanager.com |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. nih.gov |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Ensures reproducibility of the measurement. nih.gov |

| Selectivity | No significant interference at the analyte's retention time. | Confirms the signal is from the analyte only. europa.eu |

| Recovery | Consistent, precise, and reproducible. | Ensures the extraction process is efficient and reliable. researchgate.net |

| Stability | Analyte concentration within ±15% of initial values. | Confirms analyte does not degrade during handling and storage. europa.eu |

Molecular and Cellular Mechanisms of Action of Nonylthioacetic Acid

Modulation of Lipid Metabolism Pathways

Nonylthioacetic acid exerts significant influence over various aspects of lipid metabolism, including the oxidation of fatty acids in both mitochondria and peroxisomes, the accumulation of triacylglycerols, and the biosynthesis of new fatty acids.

Fatty acid oxidation is a critical catabolic process where fatty acids are broken down to produce energy. aocs.org This process occurs in both mitochondria and peroxisomes. nih.gov this compound has been identified as a metabolic inhibitor of mitochondrial β-oxidation. utwente.nl

Mitochondrial beta-oxidation is the primary pathway for the breakdown of short, medium, and long-chain fatty acids to generate acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. nih.govwikipedia.orgreactome.orgnih.gov The process involves a series of four enzymatic steps that cyclically shorten the fatty acyl-CoA chain by two carbons. reactome.orguu.nl Thia fatty acids, a class of compounds to which this compound belongs, are known to interfere with this process. Specifically, certain thia fatty acids can inhibit mitochondrial β-oxidation. researchgate.net This inhibition can lead to an accumulation of fatty acids and their intermediates.

| Key Enzymes in Mitochondrial Beta-Oxidation | Function |

| Acyl-CoA Dehydrogenase | Introduces a double bond in the fatty acyl-CoA chain. aocs.orgwikipedia.org |

| Enoyl-CoA Hydratase | Hydrates the double bond. aocs.orgwikipedia.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. aocs.orgwikipedia.org |

| Ketoacyl-CoA Thiolase | Cleaves the chain to release acetyl-CoA. aocs.org |

Peroxisomes are also involved in the beta-oxidation of fatty acids, particularly very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. nih.govencyclopedia.pubnih.gov While the enzymatic reactions are similar to those in mitochondria, the initial oxidation step in peroxisomes is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). aocs.org Alkylthioacetic acids, including this compound, have been shown to affect peroxisomal beta-oxidation activity, although this effect can be marginal at lower concentrations. researchgate.net Some studies indicate that at higher, non-pharmacological doses, these compounds can lead to an increase in peroxisomal parameters. researchgate.net

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

| Location | Mitochondria wikipedia.org | Peroxisomes wikipedia.org |

| Primary Substrates | Short, medium, and long-chain fatty acids nih.gov | Very-long-chain and branched fatty acids nih.gov |

| First Enzyme | Acyl-CoA Dehydrogenase aocs.org | Acyl-CoA Oxidase aocs.org |

| Energy Coupling | Coupled to ATP synthesis wikipedia.org | Not directly coupled to ATP synthesis wikipedia.org |

Triacylglycerols are the main storage form of fatty acids in cells. uky.edunih.govlipotype.com The balance between fatty acid synthesis, oxidation, and storage is crucial for maintaining lipid homeostasis. nih.gov Disruption of this balance can lead to the accumulation of lipids. The inhibition of fatty acid oxidation by compounds like certain thia fatty acids can lead to an increase in the hepatic levels of triacylglycerols, a condition known as hepatic lipidosis. researchgate.net This occurs because the fatty acids that are not oxidized are instead esterified into triacylglycerols for storage. nih.gov

Lipid homeostasis is a complex process involving the regulation of lipid synthesis, degradation, and transport to prevent cellular lipotoxicity. nih.gov The modulation of fatty acid oxidation by this compound directly impacts this balance. By inhibiting the breakdown of fatty acids, it can contribute to an over-accumulation of lipids within cells, thereby disrupting lipid homeostasis.

Mitochondrial Beta-Oxidation Pathway Perturbations

Ligand-Receptor Interactions and Transcriptional Regulation

Peroxisome Proliferator-Activated Receptor (PPAR) Binding and Activation

This compound is a synthetic, non-β-oxidizable fatty acid analogue that exerts its effects by interacting with the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. oup.comnih.gov These receptors, which form heterodimers with the retinoid X receptor (RXR), are ligand-activated transcription factors that play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism. nih.govcellsignal.commdpi.com There are three main subtypes of PPARs: PPARα, PPARδ (also known as PPARβ), and PPARγ, each with distinct tissue distributions and physiological functions. mdpi.commdpi.com

PPARα Agonism and Associated Gene Expression

This compound functions as a peroxisome proliferator-activated receptor α (PPARα) agonist. pnas.org The activation of PPARα by ligands like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, intracellular binding, and catabolism. oup.comnih.gov

Upon activation, PPARα heterodimerizes with RXR and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the regulatory regions of target genes. nih.govmdpi.com This binding initiates a cascade of events that modulates gene transcription.

Key genes and pathways regulated by PPARα activation include:

Fatty Acid Transport and Uptake: PPARα activation upregulates genes encoding for fatty acid transport proteins, facilitating the cellular uptake of fatty acids. nih.gov

Intracellular Fatty Acid Binding: The expression of fatty acid-binding proteins is also increased, which aids in the intracellular transport of fatty acids.

Peroxisomal and Mitochondrial β-oxidation: A primary role of PPARα is to stimulate the breakdown of fatty acids through both peroxisomal and mitochondrial β-oxidation pathways. nih.gov This is achieved by increasing the expression of key enzymes involved in these processes.

Lipoprotein Metabolism: PPARα influences lipoprotein metabolism by regulating the expression of apolipoproteins. For instance, it can mediate the induction of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL). nih.gov It also plays a role in reducing triglyceride levels by increasing the expression of lipoprotein lipase (B570770) (LPL) and decreasing the expression of apolipoprotein C-III. nih.gov

The transcriptional response to PPARα agonists can vary between species. For example, the magnitude of induction in β-oxidation pathways is substantially greater in rodents than in primates. nih.gov

Comparative Analysis of PPAR Subtype Selectivity

While this compound is recognized as a PPARα agonist, the broader family of PPARs exhibits subtype-specific ligand binding and functional responses. plos.org The three PPAR subtypes—α, δ, and γ—share structural similarities in their ligand-binding domains (LBDs), yet subtle differences in the amino acid composition of the ligand-binding pocket confer selectivity for different ligands. plos.orgresearchgate.net

For instance, the presence of bulky amino acid residues in the ligand-binding pockets of PPARα and PPARγ can act as structural barriers, preventing the binding of certain ligands that may readily fit into the PPARδ pocket. plos.org This structural nuance is a key determinant of subtype selectivity.

The affinity and efficacy of a ligand for each PPAR subtype determine its functional profile. Some compounds act as pan-agonists, activating all three subtypes, while others are dual-agonists or highly selective for a single subtype. mdpi.comresearchgate.net This selectivity is critical as each PPAR subtype regulates a distinct set of genes and physiological processes. mdpi.com For example, PPARγ is a primary regulator of adipogenesis, while PPARα is more dominant in hepatic fatty acid oxidation. nih.govmdpi.com

The interaction with coactivator proteins further modulates the transcriptional activity of PPARs. Different ligands can induce distinct conformational changes in the PPAR LBD, leading to the recruitment of specific coactivator complexes, which in turn influences the transcriptional output. mdpi.complos.org

Investigating Other Nuclear Receptor Modulations

The activity of PPARs is intrinsically linked to other nuclear receptor signaling pathways, primarily through their heterodimerization with the retinoid X receptor (RXR). cellsignal.com RXR serves as a common partner for numerous nuclear receptors, including the thyroid hormone receptor (TR), retinoic acid receptor (RAR), and vitamin D receptor (VDR). cellsignal.comjci.org This creates a potential for crosstalk and competition for limited pools of RXR, which can lead to reciprocal inhibition between signaling pathways. oup.com

Furthermore, the transcriptional activity of nuclear receptors can be modulated by post-translational modifications, such as phosphorylation, which can be triggered by various cell signaling cascades. cellsignal.comjci.org This adds another layer of complexity to the regulation of gene expression by compounds like this compound that act on these receptors.

Beyond the immediate PPAR family, other nuclear receptors are also involved in lipid metabolism and could potentially be influenced by fatty acid mimetics. These include:

Liver X Receptor (LXR): Involved in cholesterol homeostasis and bile acid synthesis.

Farnesoid X Receptor (FXR): A key regulator of bile acid metabolism. nih.gov

Hepatocyte Nuclear Factor 4α (HNF4α): A central regulator of genes involved in glucose and fatty acid homeostasis. plos.org

The intricate network of interactions between these nuclear receptors suggests that the biological effects of a PPAR agonist might not be solely confined to the direct activation of its primary target but could also involve indirect modulations of other interconnected nuclear receptor pathways. plos.org

Enzyme Activity Modulation and Substrate Specificity Analysis

Fatty-Acyl-CoA Dehydrogenase Inhibition

This compound has been shown to impact the activity of enzymes involved in fatty acid oxidation. Specifically, it can influence fatty-acyl-CoA dehydrogenases, which are a family of enzymes crucial for the initial step of β-oxidation. scbt.com These enzymes exhibit specificity for fatty acids of different chain lengths.

Research has shown that certain fatty acid analogues can selectively inhibit specific acyl-CoA dehydrogenases. For example, a metabolite of hypoglycin, methylenecyclopropylacetyl-CoA, was found to strongly inhibit butyryl-CoA dehydrogenase while having a much weaker effect on the dehydrogenation of longer-chain fatty acids like palmitoyl-CoA. nih.gov This demonstrates that compounds can exhibit specificity in their inhibition of acyl-CoA dehydrogenases.

The inhibition of these enzymes disrupts the breakdown of fatty acids, leading to an accumulation of specific fatty acyl-CoA intermediates. aocs.org This disruption in fatty acid metabolism is a key aspect of the cellular response to such inhibitors. The mechanism of inhibition can involve direct binding to the enzyme's active site, potentially interfering with the flavin adenine (B156593) dinucleotide (FAD) cofactor that is essential for the dehydrogenation reaction. scbt.com

Carnitine Palmitoyltransferase (CPT) Activity Studies

The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. mdpi.complos.org This system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. mdpi.com CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a rate-limiting step in fatty acid oxidation. mdpi.com

Studies on CPT activity often involve measuring the formation of radiolabeled carnitine into acylcarnitine. plos.orgmdpi.com The activity of CPT2 can be distinguished from CPT1 activity by its insensitivity to malonyl-CoA, a potent inhibitor of CPT1. plos.orgnih.gov

Δ9-Desaturase Activity Assessment

Stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase, is a crucial enzyme in lipid metabolism. wikipedia.org It is an iron-containing enzyme located in the endoplasmic reticulum that plays a rate-limiting role in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). wikipedia.orgnih.gov The primary reaction catalyzed by SCD is the introduction of a double bond at the delta-9 position of its preferred substrates, palmitoyl-CoA and stearoyl-CoA, converting them into palmitoleoyl-CoA and oleoyl-CoA, respectively. wikipedia.org The ratio of stearic acid (18:0) to oleic acid (18:1) is often used as an indirect measure, or "desaturation index," to assess SCD activity in tissues and cells. plos.orgnih.gov

Studies on structurally related 3-thia fatty acids have provided insights into how compounds like this compound may interact with this pathway. In rat liver, monocarboxylic 3-thia fatty acids, such as tetradecylthioacetic acid, have been shown to increase the mRNA levels of Δ9-desaturase. nih.gov This increase in gene expression is accompanied by a corresponding rise in Δ9-desaturase enzyme activity. nih.gov The functional consequence of this increased activity is a greater production of oleic acid (18:1 n-9). nih.gov Furthermore, these peroxisome-proliferating 3-thia fatty acids have been identified as effective substrates for desaturase enzymes themselves. nih.gov

Research has demonstrated that treatment with tetradecylthioacetic acid leads to a time-dependent up-regulation of Δ9-desaturase mRNA. For instance, after one week of treatment, the mRNA levels increased approximately 1.8-fold, and this induction became more pronounced over time, reaching an 8-fold increase after 12 weeks of treatment. nih.gov

| Treatment Duration | Fold Increase in Δ9-Desaturase mRNA |

|---|---|

| 1 Week | ~1.8 |

| 12 Weeks | ~8.0 |

Cellular Responses and Physiological Adaptations in in vitro and ex vivo Models

To investigate the specific effects of chemical compounds on liver function, researchers utilize various in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from a living organism) models. These systems, which include cultured liver cell lines, primary hepatocytes, and precision-cut liver slices (PCLS), allow for the detailed study of cellular metabolism and gene expression in a setting that retains key aspects of the native liver's architecture and function. xiahepublishing.comnih.gov PCLS, for example, are thin sections of liver tissue that preserve the complex, three-dimensional arrangement of different liver cell types, making them a valuable tool for studying drug-induced responses. xiahepublishing.comfrontiersin.org

Hepatic Cellular Metabolism Studies

In vitro and ex vivo models are instrumental in elucidating the metabolic fate of fatty acids and their analogues within the liver. Primary human hepatocytes are often considered the "gold standard" for these studies as they closely mimic the physiology of the liver in vivo. nih.gov These models have been crucial in understanding how fatty acids are taken up, processed, and partitioned into different metabolic pathways, such as oxidation for energy or incorporation into complex lipids. nih.gov

Studies on 3-thia fatty acids, which share a similar structure with this compound, have shown that these compounds are actively metabolized in the liver. Research using rat models demonstrated that tetradecylthioacetic acid acts as a substrate for desaturation. Following administration, a Δ9-desaturated metabolite of tetradecylthioacetic acid was identified within hepatic lipid fractions, specifically in phospholipids (B1166683) and cholesterol esters. nih.gov The parent compound, tetradecylthioacetic acid, was also detected in various liver lipid pools, with the highest concentration found in the phospholipid fraction. nih.gov These findings indicate that 3-thia fatty acids are integrated into hepatic lipid metabolic pathways, including desaturation and esterification into complex lipids.

| Compound | Phospholipids | Cholesterol Esters | Other Lipid Fractions |

|---|---|---|---|

| Tetradecylthioacetic acid (Parent Compound) | Detected (Mainly) | Detected | Detected |

| Δ9-Desaturated Tetradecylthioacetic acid (Metabolite) | Detected | Detected | Not Detected |

Gene Expression Profiling in Response to this compound

Fatty acids are known to be potent regulators of hepatic gene transcription, influencing the expression of genes involved in numerous metabolic processes including lipogenesis, fatty acid oxidation, and desaturation. nih.govnih.gov They exert this control by modulating the activity of key transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). nih.govfoodandnutritionresearch.net Gene expression profiling, often using microarray or qPCR analysis, allows for a global assessment of these changes in liver cells or tissues. plos.orgresearchgate.net

Research into the effects of 3-thia fatty acids has revealed significant alterations in the expression of genes controlling lipid metabolism. In rat liver, monocarboxylic 3-thia fatty acids like tetradecylthioacetic acid were found to up-regulate the gene expression of Δ9-desaturase in both a time- and dose-dependent manner. nih.gov In addition to affecting desaturation, these compounds also induce the expression of the fatty acyl-CoA oxidase gene. nih.gov Fatty acyl-CoA oxidase is a rate-limiting enzyme in the peroxisomal β-oxidation pathway, a process for breaking down fatty acids. The induction of both Δ9-desaturase and fatty acyl-CoA oxidase suggests a coordinated regulatory effect on both fatty acid synthesis and catabolism. A comparative analysis showed that after one week of treatment with tetradecylthioacetic acid, fatty acyl-CoA oxidase mRNA increased 5-fold, while after 12 weeks, its expression rose by about 8-fold, mirroring the long-term induction pattern of Δ9-desaturase. nih.gov

| Gene | Function | Fold Increase in mRNA (1 Week) | Fold Increase in mRNA (12 Weeks) |

|---|---|---|---|

| Δ9-Desaturase | Monounsaturated Fatty Acid Synthesis | ~1.8 | ~8.0 |

| Fatty Acyl-CoA Oxidase | Peroxisomal β-Oxidation | ~5.0 | ~8.0 |

Structure Activity Relationship Sar Studies of Nonylthioacetic Acid Derivatives

Systematic Design and Synthesis of Nonylthioacetic Acid Analogues

The systematic design and synthesis of analogues are the first steps in exploring the SAR of this compound. This involves making specific, controlled changes to the molecule's structure to understand how different parts contribute to its activity.

The length and branching of the alkyl chain in thia fatty acids significantly influence their metabolic fate and biological effects. researchgate.net Studies have shown that both the position of the sulfur atom and the length of the alkyl chain are critical in determining how these compounds are metabolized. researchgate.net For instance, the hydrophobicity of similar polymer segments increases with longer alkyl chains, which can affect properties like drug payload and release in carrier systems. nih.gov

Research on ginkgolic acid derivatives, which also feature a long alkyl chain, demonstrated that an eleven-carbon chain is an effective inhibitor of certain enzymes, while shorter chains showed no activity. nih.gov This highlights that the length of the alkyl chain is a critical factor for biological interaction. nih.gov In the context of other bioactive molecules, such as cinnamic acid esters, modifications to the alkyl group in the alcohol moiety have been shown to significantly influence their antifungal activity. plos.org

The position of the sulfur atom within the fatty acid chain is a critical determinant of the biological effects of thia fatty acids. researchgate.netnih.gov Specifically, whether the sulfur atom is in an even or odd position relative to the carboxyl group can lead to opposite effects on fatty acid metabolism. researchgate.netnih.gov

Thia fatty acids with the sulfur atom in an even position, such as 4-thia fatty acids, have been found to decrease mitochondrial beta-oxidation in the liver and heart, leading to an increase in triacylglycerol (TAG) levels in these tissues. researchgate.netnih.gov Conversely, thia fatty acids with the sulfur in an odd position, particularly 3-thia fatty acids like tetradecylthioacetic acid (TTA), tend to increase fatty acid oxidation and decrease plasma TAG levels. researchgate.netnih.govspringermedizin.de This is because 3-thia fatty acids cannot be beta-oxidized and are instead metabolized through other pathways, while 4-thia fatty acids can undergo one round of beta-oxidation, but their metabolites can inhibit further fatty acid oxidation. researchgate.netnih.gov

The table below summarizes the differential effects of thia fatty acids based on the sulfur atom's position.

| Sulfur Position | Effect on Mitochondrial Beta-Oxidation | Effect on Hepatic and Cardiac TAG Levels |

| Even (e.g., 4-thia) | Decreased researchgate.netnih.gov | Increased researchgate.netnih.gov |

| Odd (e.g., 3-thia) | Increased researchgate.netnih.gov | Decreased researchgate.netnih.gov |

This table illustrates the opposing effects of thia fatty acids based on the positioning of the sulfur atom.

Alpha-substitution, the addition of a chemical group at the carbon atom adjacent to the carboxyl group, significantly impacts the biological activity of fatty acid analogues. libretexts.orgmsu.edu This modification can block metabolic pathways like beta-oxidation, potentially enhancing the compound's therapeutic effects or altering its mechanism of action. researchgate.net

For example, in a study on 4-thiatetradecanoic acid, alpha-methoxylation was shown to block beta-oxidation, leading to a longer half-life in cells and significantly improved antifungal activity. researchgate.net The introduction of a hydroxyl group at the alpha-position also altered the antifungal profile of the compound. researchgate.net Similarly, in the context of N-acylated homoserine lactones, introducing a halogen atom at the alpha-position of the N-acyl chain modulated their quorum sensing activity. beilstein-journals.org Chlorinated analogues were the most potent agonists, while iodinated versions were the least active. beilstein-journals.org

The following table presents data on the antifungal activity of alpha-substituted 4-thiatetradecanoic acid derivatives against various fungal strains.

| Compound | C. albicans (MIC, mM) | C. neoformans (MIC, mM) | A. niger (MIC, mM) |

| 4-thiatetradecanoic acid | 4.8-12.7 | 4.8-12.7 | 4.8-12.7 |

| (+/-)-2-methoxy-4-thiatetradecanoic acid | 0.8-1.2 | 0.8-1.2 | 0.8-1.2 |

| (+/-)-2-hydroxy-4-thiatetradecanoic acid | - | 0.17 | 5.5 |

This table demonstrates the enhanced antifungal activity of alpha-substituted 4-thiatetradecanoic acid derivatives compared to the parent compound. Data sourced from Carballeira et al. researchgate.net

Positional Isomerism of the Sulfur Atom

Correlating Structural Features with Receptor Binding Affinity

Understanding how specific structural features of a molecule influence its binding to a biological receptor is a key aspect of SAR. For this compound derivatives, this involves examining how modifications to the alkyl chain, the position of the sulfur atom, and other substitutions affect their interaction with target receptors.

The affinity of a ligand for a receptor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For instance, in the study of cannabinoid receptor ligands, modifications to the side chain of cannabinol (B1662348) derivatives dramatically altered their binding affinity for CB1 and CB2 receptors. lumirlab.com Similarly, for P2Y12 receptor antagonists, specific substitutions on an anthraquinone (B42736) scaffold led to compounds with high receptor affinity, with Ki values in the nanomolar range. nih.gov

The table below shows examples of how structural modifications can impact receptor binding affinity for different classes of compounds.

| Compound Class | Modification | Receptor | Binding Affinity (Ki) |

| Cannabinol Derivatives | DMH homolog vs. pentyl | CB1/CB2 | ~100-fold more potent lumirlab.com |

| P2Y12 Antagonists | Phenylamino-sulfophenylamino substitution | P2Y12 | 24.9 nM nih.gov |

| Indene Derivatives | Isopropoxy substitution | RARα | 14.88-24.25 nM mdpi.com |

This table provides examples of how specific structural changes can significantly enhance the binding affinity of a compound for its target receptor.

Elucidating Structural Determinants for Metabolic Pathway Modulation

The structural features of this compound and its analogues are critical in determining how they interact with and modulate various metabolic pathways. mdpi.comnih.govmdpi.com These pathways include fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle. sajaa.co.za

As previously discussed, the position of the sulfur atom in thia fatty acids is a major determinant of their effect on fatty acid metabolism. researchgate.netnih.gov 3-Thia fatty acids, which cannot undergo beta-oxidation, activate fatty acid oxidation and induce the expression of enzymes involved in this process. nih.gov In contrast, 4-thia fatty acids inhibit beta-oxidation. nih.gov

Rational Design Principles for Novel Thia Fatty Acid Scaffolds

The insights gained from SAR studies provide a foundation for the rational design of novel thia fatty acid scaffolds with improved therapeutic properties. frontiersin.org The goal is to create new molecules with enhanced potency, selectivity, and favorable metabolic profiles.

Key principles for the rational design of new thia fatty acid scaffolds include:

Optimizing Alkyl Chain Length and Branching: The length and branching of the alkyl chain can be fine-tuned to optimize interactions with the target receptor and to control the compound's metabolic stability. nih.govnih.gov

Strategic Placement of the Sulfur Atom: The position of the sulfur atom is a critical design element. Placing it in an odd position (e.g., 3-thia) is likely to promote fatty acid oxidation, while an even position (e.g., 4-thia) may be desirable if inhibition of this pathway is the goal. researchgate.netnih.gov

Alpha-Substitution to Modulate Metabolism: Introducing substituents at the alpha-position can be a powerful strategy to block beta-oxidation, thereby increasing the compound's half-life and potentially redirecting its metabolic effects. researchgate.net

Incorporating Additional Functional Groups: The addition of other functional groups can be used to enhance receptor binding, improve pharmacokinetic properties, or introduce new biological activities. nih.gov

By applying these principles, medicinal chemists can design and synthesize new generations of thia fatty acid derivatives with tailored biological activities for the potential treatment of various metabolic disorders. nih.govfarmaciajournal.com

Environmental Behavior and Transformation of Nonylthioacetic Acid

Environmental Fate and Biotransformation Pathways

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For Nonylthioacetic acid, a sulfur-containing fatty acid analog, its behavior is influenced by both biological and non-biological processes.

Microbial activity is a primary driver of the breakdown of organic compounds in the environment. nih.govijnrd.org The process of biotransformation, carried out by microorganisms like bacteria and fungi, involves a series of metabolic reactions that alter the chemical structure of the parent compound. nih.govwikipedia.org These reactions, often categorized into Phase I (modification) and Phase II (conjugation), generally aim to increase the polarity and water solubility of xenobiotics, facilitating their excretion or further breakdown. nih.govwikipedia.org

While specific studies on the microbial degradation of this compound in environmental matrices like soil and water are not extensively detailed in the available literature, insights can be drawn from in vivo metabolism studies. Research on the metabolism of long-chain alkylthioacetic acids, including this compound, in rats has shown that these compounds undergo an initial ω-oxidation followed by β-oxidation. nih.gov This metabolic pathway leads to the formation of shorter sulfoxydicarboxylic acids which are then excreted. nih.gov

Specifically for this compound, the main metabolite identified in these studies was carboxyethylsulfoxyacetic acid . nih.gov This finding suggests a plausible pathway for its microbial degradation in the environment, where similar enzymatic processes could occur. Microorganisms in soil and water possess a wide array of enzymes, such as oxidases and transferases, capable of catalyzing such reactions. nih.govresearchgate.net The ultimate biodegradation would involve the complete breakdown of the compound into simpler inorganic molecules like carbon dioxide and water. ijnrd.org

Table 1: Identified Metabolite of this compound from In Vivo Studies

| Parent Compound | Key Metabolic Pathway | Primary Metabolite |

|---|

This table is based on in vivo metabolic data, which can provide an indication of potential environmental biotransformation pathways.

Abiotic degradation involves the breakdown of chemical substances through non-biological processes. noack-lab.com Key mechanisms include photolysis (degradation by sunlight) and hydrolysis (reaction with water). researchgate.netnoack-lab.com The rate and extent of these processes depend on the chemical's structure and environmental conditions. redalyc.org

Information directly detailing the photolysis or hydrolysis of this compound is limited. However, studies on related compounds can offer some perspective. For instance, the photolysis of nonylphenol ethoxylates, which are structurally related precursors, has been shown to be complex, involving the shortening of side chains and oxidation. nih.gov While this compound does not possess the same light-absorbing chromophores as nonylphenol ethoxylates, it is plausible that it could undergo some degree of phototransformation, particularly in sunlit surface waters. The presence of other substances in the water, like humic acids, can influence the rate of photolysis. nih.gov

Hydrolysis is another potential abiotic degradation pathway. noack-lab.com The stability of the thioether bond in this compound to hydrolysis under typical environmental pH conditions would need specific experimental investigation to be confirmed. Generally, thioether linkages can be resistant to hydrolysis but may be susceptible to oxidation. nih.gov

Microbial Degradation and Metabolite Formation in Environmental Compartments

Methodologies for Environmental Detection and Monitoring

Effective environmental monitoring is crucial for understanding the distribution and concentration of chemicals in the environment. epa.govibm.com The detection of this compound in environmental samples such as water, soil, and sediment typically requires sophisticated analytical techniques due to the likely low concentrations and the complexity of the environmental matrices. itrcweb.orgcdc.gov

The standard approach for analyzing organic micropollutants involves several key steps: sample collection, extraction, cleanup, and instrumental analysis. cdc.gov

Sample Preparation : This often involves solid-phase extraction (SPE) for water samples or solvent extraction for soil and sediment to isolate and concentrate the analyte of interest from the sample matrix. cdc.govusgs.gov

Cleanup : The extracted sample may require a cleanup step to remove interfering compounds. Techniques like gel permeation chromatography can be used for this purpose. cdc.gov

Instrumental Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are the primary techniques for the detection and quantification of such compounds. usgs.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering high sensitivity and selectivity. usgs.govnih.gov High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements, aiding in the definitive identification of the compound. epa.gov

Table 2: General Analytical Approaches for Organic Contaminants in Environmental Samples

| Analytical Step | Technique(s) | Purpose |

|---|---|---|

| Extraction | Solid-Phase Extraction (SPE), Solvent Extraction | Isolate and concentrate the analyte from the sample matrix. cdc.govusgs.gov |

| Cleanup | Gel Permeation Chromatography, Column Chromatography | Remove interfering substances from the extract. cdc.gov |

This table outlines general methodologies applicable to the analysis of trace organic compounds like this compound in environmental samples.

Theoretical Modeling of Environmental Distribution and Persistence

Theoretical models are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data is scarce. nih.govrsc.org These models use a chemical's physical-chemical properties, such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with environmental parameters to estimate its distribution among air, water, soil, and sediment. europa.eu

Multimedia fate models can simulate a chemical's life cycle, from its release into the environment to its transport and transformation. rsc.orgnih.gov For this compound, such models could predict whether it is more likely to be found in water or to sorb to soil and sediment. Its acidic nature suggests that its partitioning behavior will be pH-dependent.

Future Directions and Emerging Research Avenues for Nonylthioacetic Acid

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

A comprehensive understanding of the biological impact of Nonylthioacetic acid requires a holistic view that extends beyond single-target analysis. Omics technologies, which enable the large-scale study of biological molecules, are perfectly suited for this purpose. mdpi.comeurecat.org The integration of metabolomics and proteomics, in particular, offers a powerful strategy to map the systemic effects of this compound on cellular function.

Proteomics involves the large-scale study of the proteome—the entire set of proteins expressed by a cell, tissue, or organism at a specific time. frontiersin.org By employing mass spectrometry-based techniques, researchers can quantitatively assess how this compound alters the expression levels of key proteins involved in metabolic pathways. kosfaj.org For instance, proteomics can identify changes in the abundance of enzymes central to fatty acid β-oxidation, such as acyl-CoA dehydrogenases and carnitine palmitoyltransferases, providing direct evidence of the compound's influence on this pathway. nih.govmdpi.com

Metabolomics is the comprehensive analysis of metabolites within a biological system. eurecat.org This approach provides a functional readout of the cellular state, capturing the downstream effects of changes in gene and protein expression. biorxiv.org By analyzing the metabolome of cells or tissues treated with this compound, scientists can identify shifts in the concentrations of various small molecules, including fatty acids, acylcarnitines, amino acids, and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Such data can reveal unexpected metabolic rerouting and secondary effects of the compound.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Core Focus | Potential Application for this compound Research |

|---|---|---|

| Proteomics | Large-scale study of proteins. frontiersin.org | Quantify changes in the expression of enzymes involved in fatty acid oxidation, lipid transport, and signaling pathways. |

| Metabolomics | Comprehensive analysis of small molecule metabolites. eurecat.org | Profile alterations in fatty acids, acylcarnitines, TCA cycle intermediates, and other metabolites to map metabolic flux. nih.gov |

| Transcriptomics | Study of the complete set of RNA transcripts. mdpi.com | Identify upstream regulatory changes by measuring mRNA levels of genes encoding for metabolic enzymes and transcription factors. |

| Integrated Omics | Combined analysis of multiple omics datasets. kosfaj.org | Correlate changes in protein levels with metabolite concentrations to build comprehensive models of the compound's mechanism of action. biorxiv.org |

Advanced Computational Modeling for SAR Prediction and Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. silicos-it.be These methods can be powerfully applied to this compound to predict the activity of new analogues and to rationally design novel molecules with enhanced or more specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistical relationships between the chemical structures of molecules and their biological activities. nih.gov By synthesizing and testing a series of analogues of this compound, a QSAR model could be developed. This model would identify key structural features—such as chain length, the position of the sulfur atom, or modifications to the carboxylic acid group—that are critical for its metabolic effects. Such models can then be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources. nih.gov

Structure-Based Ligand Design relies on the three-dimensional structure of the target protein. Techniques like molecular docking can be used to predict how this compound and its analogues bind to the active sites of key metabolic enzymes, such as peroxisome proliferator-activated receptors (PPARs) or fatty acid-binding proteins. upc.edunih.gov High-throughput virtual screening could be employed to dock large libraries of virtual compounds against a target's binding site, identifying new potential leads. silicos-it.be

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the protein-ligand interaction, revealing how the compound affects the protein's conformation and flexibility over time. upc.edu This can be crucial for understanding the mechanism of action at an atomic level and for designing ligands that stabilize a specific, desired protein conformation. The goal is to move from serendipitous discovery to rational design, creating a new generation of thio-substituted fatty acids with finely tuned properties. nih.gov

Table 2: Computational Modeling Techniques for this compound Research

| Modeling Technique | Description | Application to this compound |

|---|---|---|

| QSAR | Statistical models relating chemical structure to biological activity. nih.gov | Predict the metabolic activity of novel analogues and guide lead optimization. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. upc.edu | Screen virtual libraries of compounds and predict binding modes to metabolic enzymes. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. upc.edu | Investigate the stability of the ligand-protein complex and understand induced-fit effects. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design novel scaffolds that retain the key interacting features of this compound. |

Development of this compound as a Mechanistic Probe for Metabolic Research

Beyond its potential as a therapeutic agent, this compound can be a valuable tool for basic science as a mechanistic probe to investigate the intricacies of metabolic regulation. A mechanistic probe is a small molecule with a well-defined biological activity that can be used to perturb a biological system in a controlled way, allowing researchers to study the consequences and infer the function of specific pathways.

Given its known effects on fatty acid metabolism, this compound can be used to explore fundamental questions in cellular bioenergetics. utwente.nl Fatty acid oxidation is a central metabolic process, providing energy to tissues like the heart and skeletal muscle and supplying precursors for other pathways in the liver. mdpi.comnih.gov By acutely or chronically treating cells or animal models with this compound, researchers can study the downstream consequences of modulating this pathway.

For example, its application could help answer questions about metabolic flexibility—how cells adapt their fuel usage when the rate of fatty acid oxidation is altered. wikipedia.org It could also be used to investigate the crosstalk between fatty acid metabolism and other major cellular processes, such as glucose metabolism, inflammation, and oxidative stress. mdpi.complos.org By observing how the cellular network responds to the specific perturbation caused by this compound, scientists can uncover novel regulatory links and feedback loops that govern metabolic homeostasis. Its use as a probe could be particularly insightful in studying metabolic diseases where fatty acid metabolism is known to be dysregulated. sdu.dk

Q & A

Q. What established protocols are recommended for synthesizing Nonylthioacetic acid in laboratory settings?

Synthesizing this compound typically involves thioesterification reactions, where nonylthiol reacts with acetic acid derivatives (e.g., acetyl chloride) under controlled conditions. Key steps include:

- Reagent Purity : Use high-purity reactants to minimize byproducts.

- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent thermal degradation.

- Purification : Employ column chromatography or recrystallization to isolate the product.

- Characterization : Validate synthesis success via NMR (¹H/¹³C), mass spectrometry (MS), and FT-IR spectroscopy .

For reproducibility, document all steps in detail, including solvent ratios, catalyst concentrations, and reaction times, adhering to journal guidelines for experimental sections .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and functional groups (e.g., thioester linkage).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns using electron ionization (EI-MS) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres.

Cross-reference data with NIST Chemistry WebBook entries for enthalpy of formation (ΔfH°) and combustion (ΔcH°) to validate thermodynamic consistency .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°, ΔcH°) of this compound across studies?

Contradictions in thermodynamic data often arise from measurement techniques or sample purity. To address this:

- Cross-Validation : Compare results against NIST Standard Reference Data, which uses rigorous experimental protocols .

- Statistical Analysis : Apply mixed-effects models to account for clustered data (e.g., multiple trials per lab) and quantify uncertainty .

- Replicate Studies : Reproduce measurements using calorimetry (e.g., bomb calorimeter for ΔcH°) under standardized conditions (25°C, 1 atm) .

Document methodological deviations (e.g., calibration protocols) in supplementary materials to enable critical evaluation .

Q. What experimental design considerations are essential for studying the acid/base reactivity of this compound in aqueous systems?

Key factors include:

- pH Range : Test reactivity across a broad pH spectrum (e.g., 2–12) to identify pKa values and hydrolysis pathways.

- Kinetic Monitoring : Use stopped-flow spectroscopy or potentiometric titrations to track reaction rates.

- Control Variables : Maintain ionic strength with buffers (e.g., phosphate, acetate) and control temperature (±0.1°C) .

- Data Interpretation : Apply multivariate regression to disentangle competing reactions (e.g., thioester cleavage vs. alkyl chain oxidation) .

Publish raw datasets and code for statistical models to enhance transparency .

Q. How can researchers optimize computational models to predict the reactivity of this compound in complex biological matrices?

- Parameterization : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electron density maps, validated against experimental IR and NMR data .

- Solvent Effects : Incorporate continuum solvation models (e.g., COSMO-RS) to simulate aqueous environments.

- Validation : Compare predicted reaction pathways (e.g., nucleophilic substitution) with empirical LC-MS/MS data .

Provide open-access computational workflows to enable peer validation .

Methodological Best Practices

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines, detailing synthesis protocols, instrumentation parameters, and statistical thresholds in the main text or supplementary materials .

- Data Presentation : Avoid redundant tables; use graphical abstracts to highlight key findings (e.g., reaction mechanisms, thermodynamic trends) .

- Ethical Reporting : Disclose funding sources and conflicts of interest, as per RSC and Analytical and Bioanalytical Chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.